N-(Chloromethyl)-N-methylethanamine
Description
Properties
CAS No. |
62723-45-9 |
|---|---|
Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
N-(chloromethyl)-N-methylethanamine |
InChI |
InChI=1S/C4H10ClN/c1-3-6(2)4-5/h3-4H2,1-2H3 |
InChI Key |
RBIMSIJWXIIZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using Chloromethyl Chloride
N-Methylethanamine undergoes nucleophilic substitution with chloromethyl chloride (ClCH$$2$$Cl) in anhydrous toluene at 0–5°C. A phase transfer catalyst, such as tetra-$$n$$-butylammonium bromide, facilitates the reaction by stabilizing the transition state. The mechanism proceeds via an $$SN2$$ pathway, where the amine’s lone pair displaces the chloride, yielding N-(chloromethyl)-N-methylethanamine.
Reaction Conditions
Phase Transfer Catalysis (PTC) Optimization
Adapting methodologies from naphthalene derivatives, PTC enhances reaction rates by transferring the deprotonated amine (generated using powdered KOH) into the organic phase. This approach minimizes by-products like bis-alkylated impurities. For example, reacting N-methylethanamine (1.0 equiv) with ClCH$$_2$$Cl (1.2 equiv) in toluene with 5 mol% catalyst achieves 85% conversion.
Chloromethylation via Formaldehyde and Hydrochloric Acid
Blanc Chloromethylation Analog
The Blanc reaction, typically used for aromatic chloromethylation, is adapted for amines. N-Methylethanamine reacts with formaldehyde (HCHO) and HCl under reflux, forming an iminium intermediate that traps chloride ions. This one-pot method avoids hazardous chloromethylating agents.
Procedure
- N-Methylethanamine (1.0 equiv), paraformaldehyde (1.5 equiv), and conc. HCl (3.0 equiv) are heated at 80°C for 6 hours.
- The mixture is basified with NaOH (pH 10), extracted into toluene, and distilled under vacuum.
Yield : 65–72%
Hydrolysis of Formamide Intermediates
Formamide Synthesis and Acidic Hydrolysis
A two-step process involves:
- Formylation : N-Methylethanamine reacts with formic acid to yield N-methyl-N-ethylformamide.
- Chloromethylation : The formamide is treated with ClCH$$2$$Cl and a mild base (e.g., K$$2$$CO$$_3$$) to form N-(chloromethyl)-N-methyl-N-ethylformamide.
- Hydrolysis : The formamide is refluxed with 10% H$$2$$SO$$4$$, cleaving the formyl group to release the target amine.
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Formylation | HCOOH, 100°C, 4h | 89 |
| Chloromethylation | ClCH$$2$$Cl, K$$2$$CO$$_3$$, 50°C | 78 |
| Hydrolysis | H$$2$$SO$$4$$, reflux, 4h | 82 |
Reductive Amination of Chloroacetone
Catalytic Hydrogenation
Chloroacetone (ClCH$$2$$COCH$$3$$) reacts with methylamine under H$$_2$$ (3 atm) in the presence of Raney Ni at 80°C. The ketone is reduced to a secondary amine, followed by nucleophilic substitution at the chlorinated carbon.
Optimization
Comparative Analysis of Methods
Efficiency and Scalability
- Alkylation with ClCH$$_2$$Cl : High yield (70–85%) but requires handling toxic reagents.
- Blanc Analog : Safer reagents but lower yield (65–72%) and longer reaction times.
- Formamide Hydrolysis : Multi-step but high purity (82%) and scalable.
- Reductive Amination : Moderate yield (68%) with by-product formation.
Impurity Profiling
Bis-alkylated species (e.g., N,N-bis(chloromethyl)-N-methylethanamine) are minimized using stoichiometric control and PTC. Acidic hydrolysis eliminates residual formamide intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(Chloromethyl)-N-methylethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(alkylamino)-N-methylethanamine derivatives, while oxidation reactions may produce N-(chloromethyl)-N-methylacetamide .
Scientific Research Applications
N-(Chloromethyl)-N-methylethanamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactive chloromethyl group.
Industrial Applications: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the properties of the final product.
Mechanism of Action
The mechanism of action of N-(Chloromethyl)-N-methylethanamine involves the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function . The compound’s ability to react with various nucleophiles makes it a valuable tool in biochemical research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares N-(chloromethyl)-N-methylethanamine with structurally related chlorinated amines:
Key Differences in Reactivity and Bioactivity
Alkylation Efficiency: Chlormethine (HN2) and mechlorethamine, with two chloroethyl groups, exhibit potent DNA alkylation due to the formation of reactive aziridinium intermediates.
Antifungal Activity :
- Butenafine analogues (e.g., N-methyl-1-(naphthalen-1-yl)ethanamine derivatives) demonstrate high antifungal activity due to bulky aromatic substituents that enhance lipophilic interactions with fungal enzymes . The absence of such groups in this compound likely limits its antifungal potency.
Synthetic Utility :
- N-Chloro-N-ethylethanamine serves as a precursor in heterocyclic synthesis , whereas this compound’s chloromethyl group could facilitate nucleophilic substitution reactions, enabling its use in polymer chemistry or drug conjugation.
Research Findings
- Thermodynamic Stability : Chlorinated amines like chlormethine are prone to hydrolysis, but the chloromethyl group in this compound may offer greater stability in aqueous media compared to chloroethyl derivatives .
- Toxicity Profile : Nitrogen mustards (e.g., HN2) exhibit significant systemic toxicity due to indiscriminate alkylation, whereas this compound’s simpler structure may reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
